4-Desmethyl-3-methyl Celecoxib-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

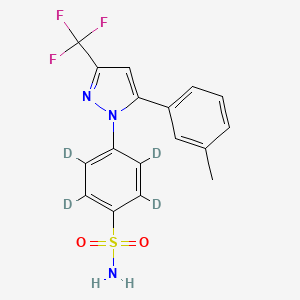

4-Desmethyl-3-methyl Celecoxib-d4 is a deuterium-labeled analogue of 4-Desmethyl-3-methyl Celecoxib. It is a metabolite positional isomer of Celecoxib, which is a selective inhibitor of human cyclooxygenase-2 (COX-2). This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl-3-methyl Celecoxib-d4 involves the incorporation of deuterium atoms into the molecular structure of 4-Desmethyl-3-methyl Celecoxib. This process typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to achieve high yields and purity of the final product. The compound is then purified using chromatographic methods and characterized using spectroscopic techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Desmethyl-3-methyl Celecoxib-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-Desmethyl-3-methyl Celecoxib-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Celecoxib metabolites.

Biology: Employed in studies investigating the metabolic pathways and biological effects of Celecoxib and its analogues.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Celecoxib in the body.

Industry: Applied in the development of new COX-2 inhibitors and other pharmaceutical compounds

Mecanismo De Acción

4-Desmethyl-3-methyl Celecoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins .

Comparación Con Compuestos Similares

Celecoxib: The parent compound, a selective COX-2 inhibitor used to treat pain and inflammation.

Desmethyl Celecoxib: A metabolite of Celecoxib with similar COX-2 inhibitory activity.

Celecoxib-d4: Another deuterium-labeled analogue of Celecoxib used in similar research applications.

Uniqueness: 4-Desmethyl-3-methyl Celecoxib-d4 is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides insights into the pharmacokinetics and pharmacodynamics of Celecoxib and its metabolites, making it a valuable tool in drug development and research.

Actividad Biológica

4-Desmethyl-3-methyl Celecoxib-d4 is a deuterium-labeled analogue of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is utilized in various scientific research applications, particularly in pharmacokinetics and drug metabolism studies. Its unique properties allow researchers to trace metabolic pathways and understand the biological effects of COX-2 inhibition.

- Molecular Formula : C17H10D4F3N3O2S

- Molecular Weight : 385.40 g/mol

- CAS Number : 1346604-72-5

This compound selectively inhibits the COX-2 enzyme, which plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain .

Inhibition of COX Enzymes

Research indicates that this compound maintains significant inhibitory activity against COX-2, similar to its parent compound, Celecoxib. This activity has been confirmed through various assays measuring prostaglandin production in cell cultures treated with the compound .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. The deuterium labeling allows for precise tracking in metabolic studies. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Bioavailability | Enhanced due to labeling |

| Half-life | Extended compared to non-labeled analogues |

Study on Drug Metabolism

A study conducted on rat models demonstrated that this compound was effective in tracing the metabolic pathways of Celecoxib. The study assessed the absorption and distribution of the compound, revealing that the deuterium labeling significantly improved detection sensitivity in biological samples .

Comparative Analysis with Other Analogues

In comparative studies with other analogues like Desmethyl Celecoxib and Celecoxib-d4, this compound showed unique advantages in terms of tracking metabolic processes due to its specific labeling. This characteristic enhances its utility in pharmacodynamic studies aimed at understanding drug interactions and efficacy .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quantifying metabolites of Celecoxib. Its use ensures accuracy in analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Drug Development

The compound is instrumental in drug development processes, especially for new COX inhibitors. Its detailed understanding aids researchers in designing more effective anti-inflammatory medications with reduced side effects .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVPOTMPKLOUHZ-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.